
Risperidone-D6
Übersicht
Beschreibung
Risperidone-D6 is a useful research compound. Its molecular formula is C23H27FN4O2 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Risperidone, also known as Risperidone-D6, is a second-generation antipsychotic medication primarily used to treat mental health disorders such as schizophrenia, bipolar mania, and psychosis . The primary targets of Risperidone are dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . These receptors play a crucial role in regulating mood and behavior .
Mode of Action
Risperidone acts by inhibiting the activity of dopaminergic D2 and serotonergic 5-HT2A receptors in the brain . This inhibition reduces the overactivity of central mesolimbic pathways and mesocortical pathways, which are thought to be the underlying cause of schizophrenia and various mood disorders . Risperidone binds with a very high affinity to 5-HT2A receptors, approximately 10-20 fold greater than the drug’s binding affinity to D2 receptors .
Biochemical Pathways
Risperidone primarily affects the dopaminergic and serotonergic pathways in the brain . By inhibiting D2 and 5-HT2A receptors, Risperidone reduces the overactivity of these pathways, thereby alleviating symptoms of schizophrenia and mood disorders . Additionally, genetic polymorphisms in the cytochrome P450 2D6 (CYP2D6) enzyme, which metabolizes Risperidone, can influence the drug’s effects .
Pharmacokinetics
Risperidone is metabolized primarily by the cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone . The plasma levels of Risperidone vary greatly among individuals, and this variation is associated with the CYP2D6 phenotypes . For example, individuals with CYP2D6*10 homozygous mutations have higher plasma levels of Risperidone and a higher Risperidone/9-hydroxyrisperidone ratio than those with heterozygous mutations .
Result of Action
The primary action of Risperidone is to decrease dopaminergic and serotonergic pathway activity in the brain, thereby reducing symptoms of schizophrenia and mood disorders . Risperidone treatment may also lead to various side effects, including weight gain, glucose and lipid metabolic abnormalities, and reproductive endocrine dysfunctions .
Action Environment
The action of Risperidone can be influenced by various environmental factors, including the presence of other drugs. For instance, the Dutch Pharmacogenetics Working Group (DPWG) recommends a reduction of Risperidone dose in CYP2D6 poor metabolizers . Moreover, Risperidone dose should be evaluated when a CYP2D6, CYP3A4, or ABCB1 inhibitor is administered concomitantly .
Biochemische Analyse
Biochemical Properties
Risperidone-D6 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It exhibits high binding affinity for dopamine-D2 and serotonin-5HT2A receptors, which are crucial in its antipsychotic effects . This compound also interacts with alpha-1 adrenergic, histamine-H1, and alpha-2 adrenergic receptors . These interactions involve binding to the receptor sites, leading to inhibition or activation of specific signaling pathways. For instance, this compound inhibits the serotonin-induced formation of phosphatidic acid in human blood platelets .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound acts as an antagonist at dopamine-D2 and serotonin-5HT2A receptors, reducing the overactivity of these pathways associated with schizophrenia and bipolar disorder . This modulation can lead to changes in neurotransmitter release, synaptic plasticity, and overall neuronal communication. Additionally, this compound has been shown to affect glucose and lipid metabolism, potentially leading to metabolic side effects .
Molecular Mechanism
The molecular mechanism of this compound involves its high-affinity binding to dopamine-D2 and serotonin-5HT2A receptors . By inhibiting these receptors, this compound reduces the overactivity of dopaminergic and serotonergic pathways in the brain, which are implicated in psychiatric disorders . The binding interactions with these receptors lead to changes in downstream signaling pathways, including the inhibition of adenylate cyclase activity and modulation of intracellular calcium levels . Additionally, this compound can influence gene expression by altering the activity of transcription factors involved in neuronal function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound maintains its stability over extended periods, allowing for consistent pharmacological effects . Prolonged exposure to this compound can lead to adaptive changes in receptor sensitivity and signaling pathways . These temporal effects are crucial for understanding the long-term efficacy and safety of this compound in clinical use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces symptoms of psychosis without causing significant motor side effects . At higher doses, this compound can induce motor side effects such as parkinsonism and akathisia . These dosage-dependent effects highlight the importance of optimizing the therapeutic dose to balance efficacy and safety. Additionally, high doses of this compound have been associated with metabolic side effects, including weight gain and glucose dysregulation .
Metabolic Pathways
This compound is primarily metabolized by the cytochrome P450 enzyme CYP2D6 into its active metabolite, 9-hydroxyrisperidone . This metabolic pathway involves the oxidation of this compound, which is then further metabolized by CYP3A4 and CYP3A5 . The presence of deuterium atoms in this compound can influence its metabolic stability and rate of clearance . Understanding these metabolic pathways is essential for predicting drug interactions and individual variability in drug response.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on central nervous system receptors . Within cells, this compound interacts with transporters and binding proteins that facilitate its movement and accumulation in specific cellular compartments . These interactions are crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific compartments such as the plasma membrane, where it interacts with its target receptors . Additionally, post-translational modifications and targeting signals can direct this compound to other organelles, influencing its activity and function . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential cellular effects.
Eigenschaften
IUPAC Name |
9,9-dideuterio-3-[2-[4-(7-deuterio-6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-(trideuteriomethyl)-7,8-dihydro-6H-pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3/i1D3,4D2,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPZEAPATHNIPO-XWPSJGBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C=CC2=C1ON=C2C3CCN(CC3)CCC4=C(N=C5C(CCCN5C4=O)([2H])[2H])C([2H])([2H])[2H])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
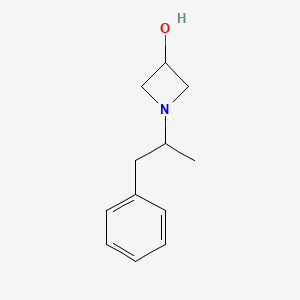

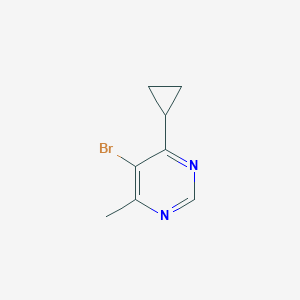
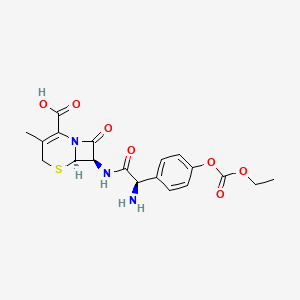

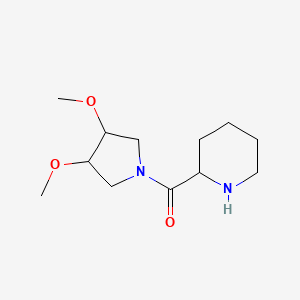
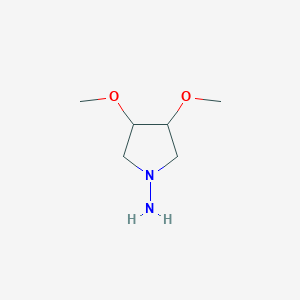

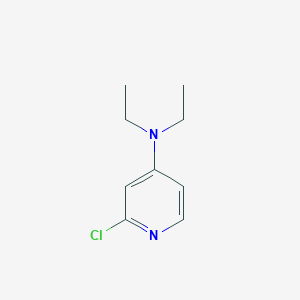

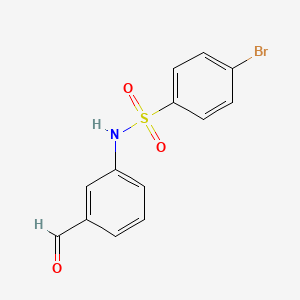
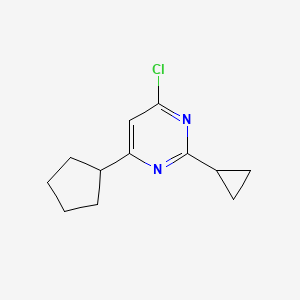
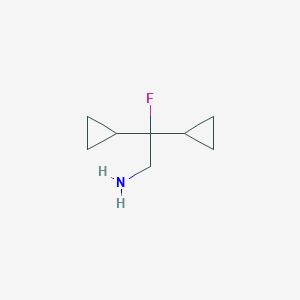
![2-{Octahydrocyclopenta[c]pyrrol-2-yl}aniline](/img/structure/B1488175.png)
